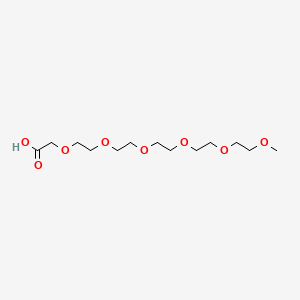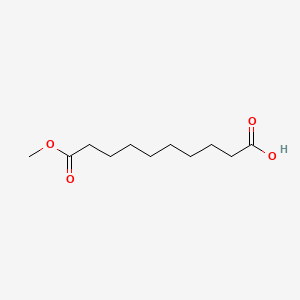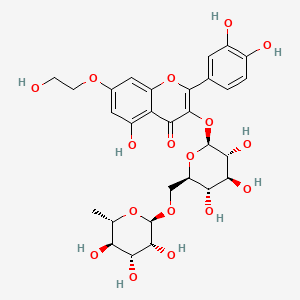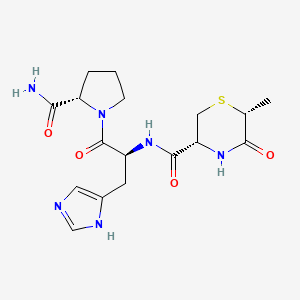
m-PEG6-CH2COOH
描述
M-PEG6-CH2COOH is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary and secondary amine groups in the presence of activators (e.g., EDC, DCC, HATU) to form a stable amide bond . The mPEG modification increases the aqueous solubility of the resulting compound .
Molecular Structure Analysis
The chemical formula of m-PEG6-CH2COOH is C13H26O8 . Its molecular weight is 310.3 . The exact mass is 310.16 .Chemical Reactions Analysis
The terminal carboxylic acid of m-PEG6-CH2COOH readily reacts with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
M-PEG6-CH2COOH has a molecular weight of 310.3 . Its chemical formula is C13H26O8 . The exact mass is 310.16 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the search results.科学研究应用
-
Bioconjugation
- m-PEG6-CH2COOH can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This property makes it useful in bioconjugation, where it can be used to attach various biomolecules together.
- The hydrophilic PEG spacer increases solubility in aqueous media , which is beneficial in many biological applications where water solubility is desired.
-
PROTAC Linkers
- m-PEG6-CH2COOH can be used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
- The use of m-PEG6-CH2COOH as a linker in PROTACs allows for the selective degradation of target proteins , providing a novel mechanism of action for therapeutic interventions.
-
Drug Delivery
-
Surface Modification
-
Biosensors
-
Diagnostic Imaging
安全和危害
M-PEG6-CH2COOH is not classified as a hazard . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If ingested, rinse mouth with water . It should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated .
未来方向
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNCBSSWKTIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595753 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
CAS RN |
16142-03-3 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














